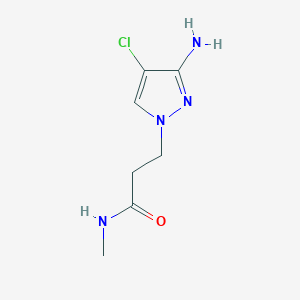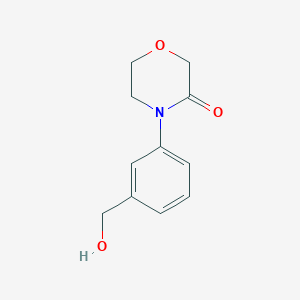![molecular formula C10H18N2S B15242354 N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine](/img/structure/B15242354.png)
N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine is a compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a tetrahydropyridine ring, which is a common motif in many biologically active molecules, and a thietan-3-amine group, which adds to its chemical diversity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 1-methyl-1,2,3,6-tetrahydropyridine and thietan-3-amine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as argon, to prevent oxidation. Solvents like tetrahydrofuran (THF) are commonly used.
Catalysts and Reagents: Palladium catalysts are often employed in the coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactors with stringent control over reaction conditions to ensure high yield and purity. Continuous flow reactors could also be used to optimize the synthesis process and reduce production costs.
化学反応の分析
Types of Reactions
N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The tetrahydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Alkyl halides or acyl chlorides can be used as reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while reduction can produce more saturated amine derivatives.
科学的研究の応用
N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of tetrahydropyridine derivatives on biological systems.
Industry: The compound can be used in the development of new materials with specific chemical properties
作用機序
The mechanism of action of N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine involves its interaction with specific molecular targets. The tetrahydropyridine ring can interact with neurotransmitter receptors, while the thietan-3-amine group can modulate enzyme activity. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as inflammation and oxidative stress .
類似化合物との比較
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A well-known neurotoxin used in Parkinson’s disease research.
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in Suzuki-Miyaura cross-coupling reactions.
N-(3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl)thiophene-2-carboximidamide: A selective inhibitor of human neuronal nitric oxide synthase (nNOS) for the treatment of pain.
Uniqueness
N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine is unique due to its combination of a tetrahydropyridine ring and a thietan-3-amine group. This combination allows it to interact with a diverse range of molecular targets, making it a versatile compound for research and industrial applications.
特性
分子式 |
C10H18N2S |
|---|---|
分子量 |
198.33 g/mol |
IUPAC名 |
N-[(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C10H18N2S/c1-12-4-2-9(3-5-12)6-11-10-7-13-8-10/h2,10-11H,3-8H2,1H3 |
InChIキー |
UWERXOHOMKZDRL-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(=CC1)CNC2CSC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


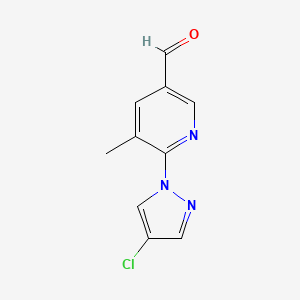

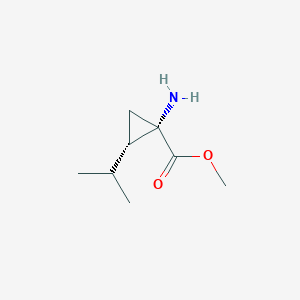
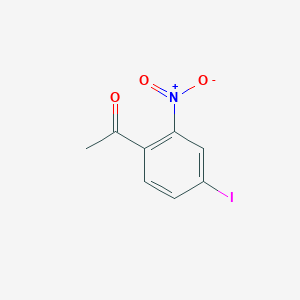
![1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-thietane]](/img/structure/B15242303.png)

![2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B15242321.png)




